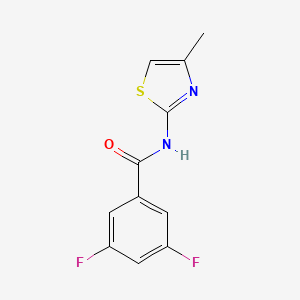

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Description

Properties

CAS No. |

764692-53-7 |

|---|---|

Molecular Formula |

C11H8F2N2OS |

Molecular Weight |

254.26 g/mol |

IUPAC Name |

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |

InChI |

InChI=1S/C11H8F2N2OS/c1-6-5-17-11(14-6)15-10(16)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H,14,15,16) |

InChI Key |

AEQFHMTVLPOMHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and 4-methyl-1,3-thiazole-2-amine as the primary starting materials.

Activation of Carboxylic Acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Amide Bond Formation: The activated carboxylic acid reacts with 4-methyl-1,3-thiazole-2-amine to form the desired benzamide compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzamide ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.

Biological Research: The compound is used in studies investigating the mechanisms of action of thiazole-based drugs and their interactions with biological targets.

Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. For example, thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . The fluorine atoms enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide-Thiazole Derivatives

The benzamide-thiazole scaffold is common in medicinal and materials chemistry. Key analogs include:

- 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide (CAS: Not provided): Features nitro groups instead of fluorine at the 3,5-positions. Nitro groups are stronger electron-withdrawing substituents, likely reducing solubility and increasing reactivity in nucleophilic environments compared to fluorine .

- 2-Hydroxy-N-(5-chloro-1,3-thiazol-2-yl)benzamide (RM-4848): Contains a hydroxyl group on the benzoyl ring and a chloro-substituted thiazole.

- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide: A structurally distinct analog with a pyridine core and trifluoromethylphenoxy group, highlighting the diversity of halogenated benzamide derivatives in agrochemical applications .

Table 1: Structural and Functional Group Comparisons

| Compound Name | Benzoyl Substituents | Thiazole Substituents | Key Functional Groups |

|---|---|---|---|

| 3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | 3,5-F | 4-CH₃ | Amide, Fluorine |

| 3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide | 3,5-NO₂ | H | Amide, Nitro |

| RM-4848 | 2-OH | 5-Cl | Amide, Hydroxyl, Chlorine |

| N-(2,4-Difluorophenyl)pyridinecarboxamide | 2,4-F (on phenyl) | N/A | Pyridine, Trifluoromethyl |

Spectroscopy :

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with benzamide derivatives in (e.g., 1663–1682 cm⁻¹ for hydrazinecarbothioamides) . The absence of S–H stretches (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, similar to triazole-thiones in .

- ¹H-NMR : The 4-methyl group on the thiazole would resonate as a singlet near δ 2.5 ppm, comparable to methyl signals in (e.g., δ 2.49–2.83 ppm for acetyl and methyl groups) .

Physicochemical Properties

- Melting Points : Benzamide-thiazole derivatives typically exhibit high melting points due to hydrogen bonding and crystallinity. For instance, compounds in and melt between 160–290°C . The target compound is expected to follow this trend.

Biological Activity

3,5-Difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a benzamide core with fluorine substitutions and a thiazole moiety, suggests a range of pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is C11H8F2N2OS, with a molecular weight of approximately 254.26 g/mol. The presence of fluorine atoms at the 3 and 5 positions of the benzene ring enhances the electronic properties of the compound, potentially influencing its biological activity.

The biological activity of this compound is largely attributed to its thiazole moiety. Thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents. Additionally, they have shown potential as anticancer agents by interacting with specific molecular targets within biological systems . The exact mechanism involves modulation of enzyme activity and cellular pathways related to cancer and infection.

Antimicrobial Activity

Research indicates that compounds similar to 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide exhibit significant antimicrobial properties. Thiazole derivatives have been documented to effectively inhibit bacterial growth by targeting cell wall synthesis enzymes. For instance, studies have shown that thiazole-containing compounds can disrupt the integrity of bacterial membranes, leading to cell lysis and death .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Thiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines. For example:

- Compound IC50 Values : Certain thiazole analogs have shown IC50 values in the low micromolar range against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia) .

- Structure-Activity Relationship (SAR) : Research indicates that the presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances cytotoxicity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(thiazol-2-yl)benzamide | Contains a thiazole ring | Known for selective antagonism of Zinc channels |

| 4-methyl-N-(thiazol-2-yl)benzamide | Similar benzamide structure but lacks fluorination | Exhibits different biological activity profiles |

| 5-fluoro-N-(thiazol-2-yl)benzamide | Contains a single fluorine atom | May exhibit altered pharmacokinetics |

The combination of fluorination and thiazole substitution in 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide enhances its biological activity compared to other similar compounds.

Case Studies

Several studies have investigated the biological activity of thiazole derivatives:

- Antitumor Activity : A study demonstrated that thiazole compounds with specific substitutions exhibited significant growth inhibition in cancer cell lines. The presence of a methyl group at position 4 was correlated with increased cytotoxicity against Bcl-2 expressing cells .

- Antimicrobial Efficacy : Another investigation revealed that certain thiazole derivatives effectively inhibited Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial membrane integrity and interference with metabolic processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3,5-difluorobenzoyl chloride with 4-methyl-1,3-thiazol-2-amine. Key steps include:

- Dissolving the thiazol-2-amine in a solvent (e.g., pyridine or dichloromethane).

- Adding the benzoyl chloride dropwise under stirring, followed by refluxing at 60–80°C for 12–24 hours.

- Purification via recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. What characterization techniques are essential for confirming the structural integrity of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm fluorine substitution patterns and amide bond formation.

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., m/z = 282.25 for [M+H]).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs).

- Elemental Analysis : Validate C, H, N, S, and F percentages .

Q. What methodologies are recommended for initial assessment of the compound’s antimicrobial activity?

- Methodological Answer :

- Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Disk Diffusion Assays : Measure zones of inhibition on agar plates.

- Fungal Susceptibility Testing : Use standardized protocols (CLSI M38) for Candida species.

- Control experiments should include solvent-only and reference antibiotics (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for low-yield syntheses of 3,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading, temperature) to identify significant factors.

- Central Composite Design (CCD) : Model nonlinear relationships (e.g., solvent boiling point vs. reaction time).

- Response Surface Methodology : Optimize parameters like solvent choice (DMF improves solubility vs. THF) and catalyst (e.g., 5 mol% DMAP).

- Post-optimization, validate with triplicate runs to confirm reproducibility .

Q. How should researchers resolve contradictory bioactivity data observed across different cell lines or assay conditions?

- Methodological Answer :

- Assay Standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), culture conditions (pH, serum), and compound solubility (DMSO concentration ≤1%).

- Orthogonal Assays : Pair cell viability (MTT assay) with enzymatic inhibition (e.g., PFOR activity).

- Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates.

- Comparative SAR : Test structural analogs (e.g., replacing fluorine with chlorine) to isolate activity drivers .

Q. What computational approaches predict the reactivity of this compound in novel reactions or enzyme inhibition?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzamide and thiazole rings.

- Molecular Docking (AutoDock Vina) : Simulate binding to PFOR enzyme active sites (PDB: 1L8X) to assess hydrogen-bonding interactions.

- Machine Learning (Chemprop) : Train models on reaction databases to predict feasible cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies establish structure-activity relationships (SAR) for derivatives targeting kinase inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., 4-methyl thiazole → 4-ethyl) and evaluate IC values against kinases (e.g., EGFR, CDK2).

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., fluorine at C3/C5) to activity.

- 3D-QSAR (CoMFA) : Corrogate steric/electrostatic fields with inhibition data to guide further modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.